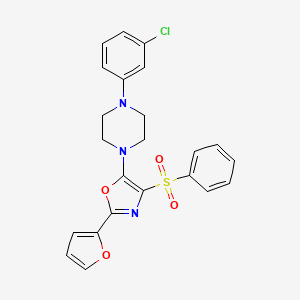

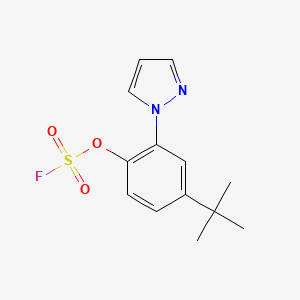

![molecular formula C11H17F2NO4 B2538661 1-{[(tert-ブトキシ)カルボニル]アミノ}-3-(ジフルオロメチル)シクロブタン-1-カルボン酸 CAS No. 2219369-17-0](/img/structure/B2538661.png)

1-{[(tert-ブトキシ)カルボニル]アミノ}-3-(ジフルオロメチル)シクロブタン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid" is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might affect it. The compound also features a difluoromethyl group and a cyclobutane ring, which may impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl amino acids has been explored in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid. Optical resolution was possible through diastereomeric salt formation or chromatography on a chiral stationary phase . Although the target compound is not directly synthesized in the provided papers, these methods could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined using X-ray analysis. The molecule was found to have a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The presence of intermolecular hydrogen bonds and hydrophobic channels between tert-butyl groups was also noted . These findings suggest that the molecular structure of the target compound might also exhibit specific conformations influenced by similar non-covalent interactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its stability under various reaction conditions, yet it can be removed under acidic conditions to reveal the free amino group. The related compounds synthesized in the studies provided may undergo similar reactions, such as deprotection or further functionalization of the carboxylic acid group. The difluoromethyl group in the target compound could also participate in reactions typical for organofluorine compounds, such as nucleophilic substitution or dehalogenation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of similar tert-butoxycarbonyl amino acids can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the difluoromethyl group could affect the acidity of the carboxylic acid and the basicity of the amino group. The cyclobutane ring may confer rigidity to the molecule, influencing its conformational stability and reactivity .

科学的研究の応用

ペプチド合成

1-{[(tert-ブトキシ)カルボニル]アミノ}-3-(ジフルオロメチル)シクロブタン-1-カルボン酸: (Boc-DFMCBと呼ばれる)は、ペプチド合成において応用されています。具体的には、ジペプチド形成のためのビルディングブロックとして機能します。研究者らは、Boc-DFMCBを含む市販のBoc保護アミノ酸から誘導された室温イオン液体(RTILs)を調製してきました。 これらの保護されたアミノ酸イオン液体(Boc-AAILs)は、追加の塩基を必要とせずにジペプチド合成中のアミド形成を促進し、短い反応時間で満足のいく収率をもたらします .

キラル分離

Boc-DFMCBは、キラル分離において重要な役割を果たします。例えば、抗HCV薬であるベルパタビルのための重要な中間体である、混合された(2S,4S)-TBMPと(2S,4R)-TBMPから、塩化または解離プロセスを必要とせずに分離することができます。 この革新的なアプローチは、いくつかの有機溶媒を排除するため、環境に優しく効率的です .

N-tert-ブトキシカルボニル無水物の形成

Boc-DFMCBを使用して、N-tert-ブトキシカルボニル無水物(NCA)形成中のエンタルピー、エントロピー、およびギブス自由エネルギーの変化が研究されてきました。 研究者は、NCA形成の自発性がペプチドの長さとともに増加することを観察し、これらの化合物の安定性と反応性に関する洞察を提供します .

その他の潜在的な用途

上記の分野は主要な用途を強調していますが、Boc-DFMCBは、創薬、材料科学、有機合成においても応用が見られる可能性があります。その可能性を最大限に引き出すには、さらなる研究が必要です。

要約すると、1-{[(tert-ブトキシ)カルボニル]アミノ}-3-(ジフルオロメチル)シクロブタン-1-カルボン酸は、さまざまな科学分野にわたって多様な用途を示しており、研究者や実務者にとって貴重な化合物となっています . さらに情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, it is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . Cathepsins are proteases involved in various physiological and pathological processes, and their inhibition can have therapeutic effects.

Safety and Hazards

将来の方向性

The compound’s use in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities suggests potential applications in the development of therapeutic agents . Its role in preparing alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor also indicates possible uses in pharmaceutical research .

特性

IUPAC Name |

3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-11(8(15)16)4-6(5-11)7(12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRXVROWFKQQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2219369-17-0 |

Source

|

| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

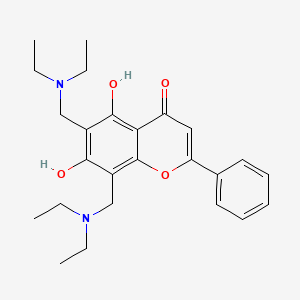

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

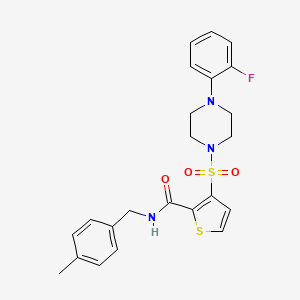

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

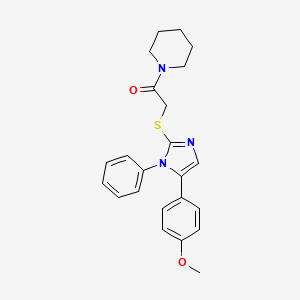

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)